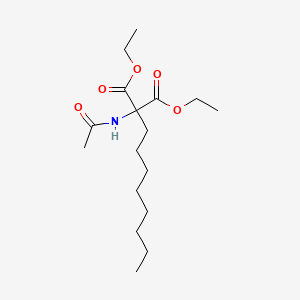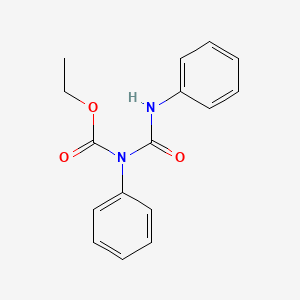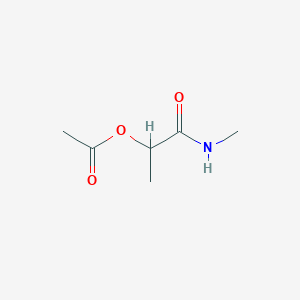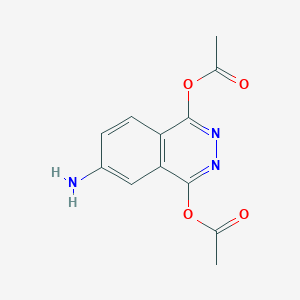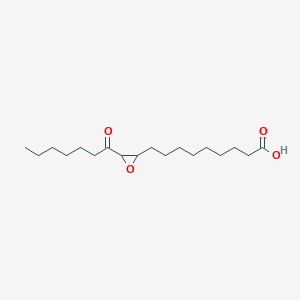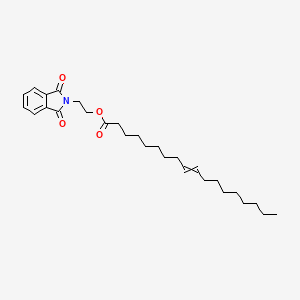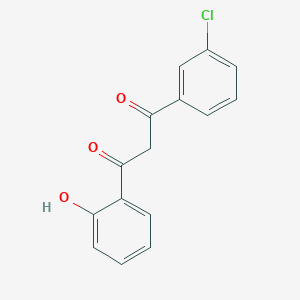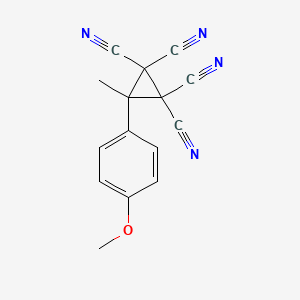
Tris(4-chlorophenyl)(sulfanylidene)-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(4-chlorophenyl)(sulfanylidene)-lambda~5~-phosphane is a chemical compound with the molecular formula C18H12Cl3PS. It is a phosphine derivative where the phosphorus atom is bonded to three 4-chlorophenyl groups and a sulfanylidene group. This compound is known for its applications in various chemical reactions and its role as a ligand in coordination chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-chlorophenyl)(sulfanylidene)-lambda~5~-phosphane typically involves the reaction of 4-chlorophenylmagnesium bromide with phosphorus trichloride, followed by the introduction of a sulfanylidene group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran or diethyl ether at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure controls to ensure high yield and purity. The final product is often purified through recrystallization or distillation to remove any impurities.
化学反应分析
Types of Reactions
Tris(4-chlorophenyl)(sulfanylidene)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives with lower oxidation states.
Substitution: The 4-chlorophenyl groups can be substituted with other aryl or alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts like palladium or nickel complexes and are carried out in solvents like toluene or dichloromethane.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phosphines, depending on the specific reagents and conditions used.
科学研究应用
Tris(4-chlorophenyl)(sulfanylidene)-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are useful in catalysis and material science.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of various organic compounds and as a catalyst in industrial chemical reactions.
作用机制
The mechanism of action of Tris(4-chlorophenyl)(sulfanylidene)-lambda~5~-phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom in the compound donates electron density to the metal center, stabilizing the complex and facilitating various chemical transformations. The sulfanylidene group also plays a role in modulating the electronic properties of the compound, enhancing its reactivity and selectivity in different reactions.
相似化合物的比较
Similar Compounds
Tris(4-chlorophenyl)phosphine: Similar in structure but lacks the sulfanylidene group.
Tris(4-fluorophenyl)phosphine: Contains fluorine atoms instead of chlorine, resulting in different electronic properties.
Tris(4-methoxyphenyl)phosphine: Contains methoxy groups, which affect its reactivity and applications.
Uniqueness
Tris(4-chlorophenyl)(sulfanylidene)-lambda~5~-phosphane is unique due to the presence of the sulfanylidene group, which imparts distinct electronic and steric properties. This makes it a valuable ligand in coordination chemistry and a versatile reagent in various chemical reactions.
属性
CAS 编号 |
5032-62-2 |
|---|---|
分子式 |
C18H12Cl3PS |
分子量 |
397.7 g/mol |
IUPAC 名称 |
tris(4-chlorophenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C18H12Cl3PS/c19-13-1-7-16(8-2-13)22(23,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H |
InChI 键 |
XFCDQXZFORJFFX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1P(=S)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14735360.png)
